N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide
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Overview
Description
N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is an organic compound characterized by the presence of hydroxyphenyl and sulfanyl groups attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide typically involves the reaction of 4-hydroxyphenylacetic acid with 4-hydroxybenzenethiol in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature for several hours until the formation of the desired product is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The hydroxy groups can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential antioxidant properties.
Medicine: Investigated for its potential use in drug development due to its bioactive properties.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide involves its interaction with various molecular targets. The hydroxy groups can participate in hydrogen bonding, while the sulfanyl group can undergo redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxyphenyl)acetamide: Lacks the sulfanyl group, making it less versatile in redox reactions.
4-Hydroxyphenylacetic acid: Lacks the acetamide group, limiting its applications in drug development.
4-Hydroxybenzenethiol: Lacks the acetamide and hydroxyphenyl groups, reducing its potential for hydrogen bonding and bioactivity.
Uniqueness
N-(4-Hydroxyphenyl)-2-[(4-hydroxyphenyl)sulfanyl]acetamide is unique due to the presence of both hydroxyphenyl and sulfanyl groups, which confer a combination of redox activity and hydrogen bonding capability
Properties
CAS No. |
443965-79-5 |
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Molecular Formula |
C14H13NO3S |
Molecular Weight |
275.32 g/mol |
IUPAC Name |
N-(4-hydroxyphenyl)-2-(4-hydroxyphenyl)sulfanylacetamide |
InChI |
InChI=1S/C14H13NO3S/c16-11-3-1-10(2-4-11)15-14(18)9-19-13-7-5-12(17)6-8-13/h1-8,16-17H,9H2,(H,15,18) |
InChI Key |
DDEIFJIULQQIBS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)CSC2=CC=C(C=C2)O)O |
Origin of Product |
United States |
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